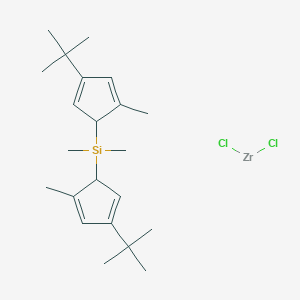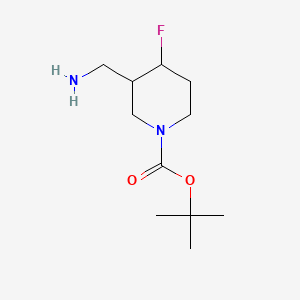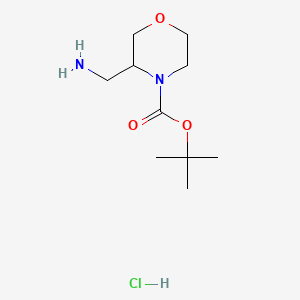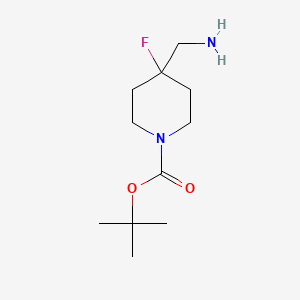
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and solubility. For Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, the molecular weight is approximately 236.31 g/mol, and the density is about 1.1±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Intermediate in Synthesis of Biologically Active Compounds
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of compounds like omisertinib (AZD9291), a medication used for the treatment of certain types of lung cancer. A rapid synthetic method for producing tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a related compound, from commercially available materials has shown high yields and efficiency, indicating the importance of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate in pharmaceutical chemistry (Zhao et al., 2017).
Role in Enzymatic Reactions
The compound has also been studied for its role in enzymatic reactions, specifically in the context of metabolism studies. For example, the metabolism of LC15-0133, a novel dipeptidyl peptidase-4 inhibitor, was investigated using a hepatic microsomal system. The study of its metabolites revealed insights into the metabolic pathways involving tert-butyl compounds, contributing to a better understanding of drug metabolism and pharmacokinetics (Yoo et al., 2008).
Synthesis of Advanced Pharmaceutical Intermediates
Moreover, tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a key starting material in the synthesis of advanced pharmaceutical intermediates, such as crizotinib, an anti-cancer drug. The compound has been synthesized through multi-step processes, demonstrating its versatility and value as a precursor to medically relevant molecules (Kong et al., 2016).
Applications in Antibacterial Research
Its derivatives have been evaluated for their antibacterial activities, contributing to the development of new therapeutic agents. For instance, derivatives of tert-butyl compounds have shown promising results in in vitro and in vivo studies against various bacterial strains, highlighting the potential of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate in the discovery of new antibiotics (Bouzard et al., 1992).
Contribution to Organic Synthesis and Catalysis
The compound and its derivatives have found applications in organic synthesis and catalysis, illustrating its utility in constructing complex molecular architectures. Research into the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, showcases the role of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate in enabling the development of novel cancer therapeutics (Zhang et al., 2018).
Zukünftige Richtungen
The future directions for research on Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate could involve further exploration of its synthesis, properties, and potential applications. For instance, similar compounds such as tert-butyl 4-aminobenzoate have been used in the synthesis of structural units for antifolate and a novel liver-targeted coupling of PSN-357 .
Eigenschaften
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-11(12,8-13)5-7-14/h4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYNTMBZASDPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653985 | |
| Record name | tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |
CAS RN |
620611-27-0 | |
| Record name | tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


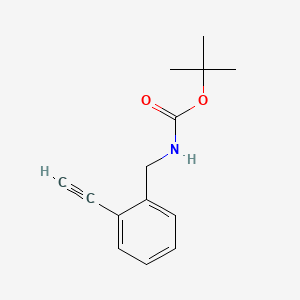
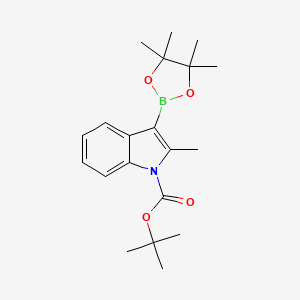
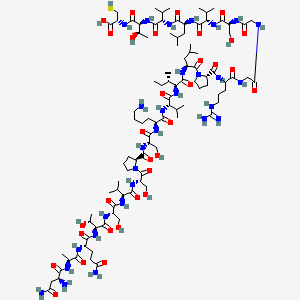
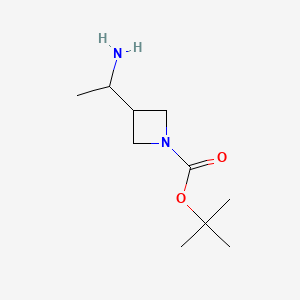
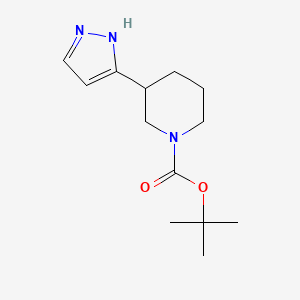
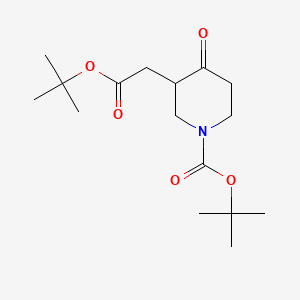
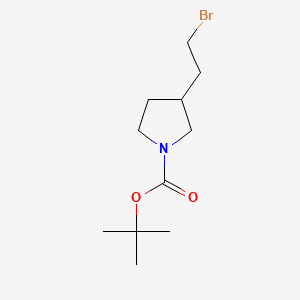
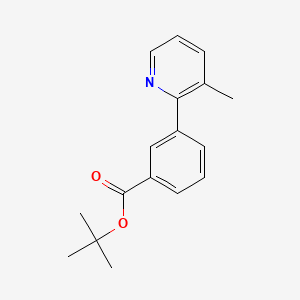
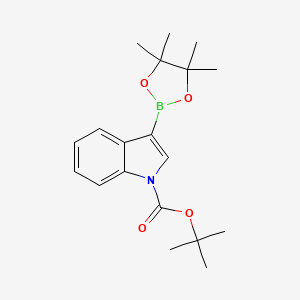
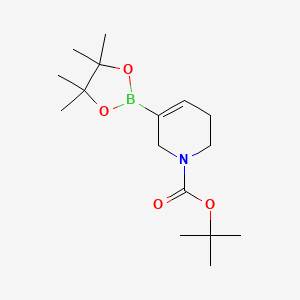
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B592215.png)
